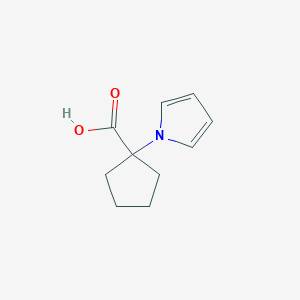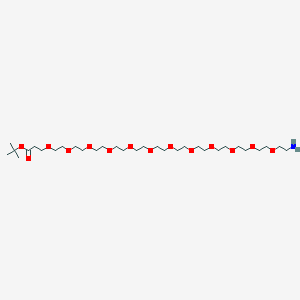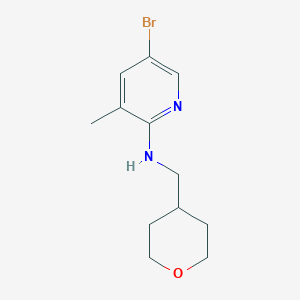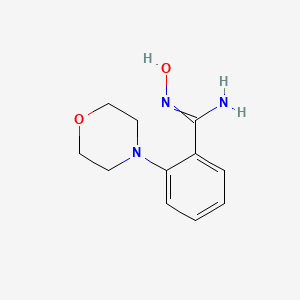
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
Overview
Description
“1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1251102-81-4 . It has a molecular weight of 179.22 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 179.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
This chemical plays a critical role in synthesizing saturated heterocycles with condensed rings, demonstrating stereoselective reactions and structural diversity. For example, its derivatives have been synthesized to study their structures and potential applications in organic chemistry (Kivelä et al., 2003).
Organometallic Complexes and Anticancer Potential
Organometallic complexes incorporating 1-(1H-pyrrol-1-yl) derivatives have shown promising results as potential anticancer agents. These studies not only explore the compound's utility in medicinal chemistry but also its role in the synthesis of novel organometallic compounds with significant biological activities (Stepanenko et al., 2011).
Innovative Synthetic Routes
Research has also focused on developing new synthetic pathways for the production of complex molecules. For instance, a novel synthesis approach for creating a series of 7-(1H-pyrrol-1-yl)spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] showcases the adaptability and functional utility of the base compound in organic synthesis (Silva et al., 2021).
Crystal Structure Determination
Detailed structural analysis through methods such as X-ray diffraction has been employed to elucidate the crystal structures of pyrrole derivatives, furthering our understanding of their molecular geometry and potential applications in designing new materials and pharmaceuticals (Yin et al., 2006).
Applications in Drug Design and Material Science
Antimicrobial Properties
Certain derivatives have demonstrated antimicrobial activities, showcasing the potential of this chemical in the development of new antimicrobial agents. This includes the synthesis and evaluation of novel pyrrole derivatives as antimicrobial agents (Hublikar et al., 2019).
Material Science Innovations
The intercalation of pyrrole carboxylic acid derivatives into layered double hydroxides (LDHs) has opened new avenues in material science, exploring the electrical and structural properties of these hybrid materials for potential applications in electronics and catalysis (Tronto et al., 2008).
properties
IUPAC Name |
1-pyrrol-1-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9(13)10(5-1-2-6-10)11-7-3-4-8-11/h3-4,7-8H,1-2,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZLIHRWQLKTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251102-81-4 | |
| Record name | 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1443326.png)





![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)


